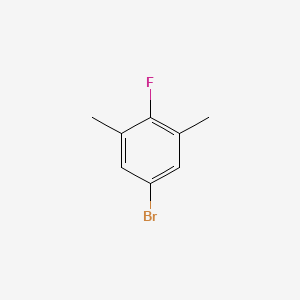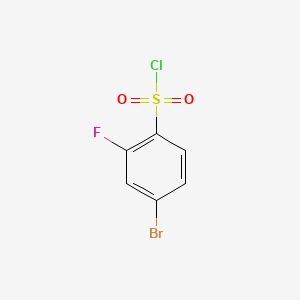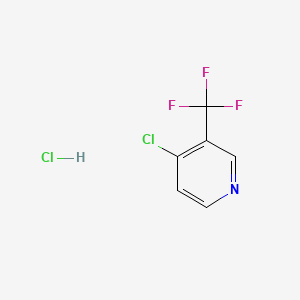
4-(4-哌啶基)-1-丁醇
描述
4-(4-Piperidyl)-1-butanol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Piperidyl)-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Piperidyl)-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和医学应用
- 抗惊厥药物:已合成并评估了包括4-(4-哌啶基)-1-丁醇在内的化合物的抗惊厥活性。特定化合物对癫痫模型显示出有希望的效果,且神经毒性低,并且它们显著增加了大鼠脑中的GABA水平 (Siddiqui et al., 2012)。
- 神经阻滞活性:已发现哌啶基衍生物表现出强效的神经阻滞活性,与已知神经阻滞剂如氟哌啶相媲美。这些化合物已合成并测试其对中枢神经系统的影响 (Sato et al., 1978)。
生物学效应
- 抗过敏活性:4-(4-哌啶基)-1-丁醇衍生物已制备并评估其抗过敏活性。一些衍生物在动物模型中显示出强效 (Walsh et al., 1990)。
- 抗痉挛化合物:这些化合物已广泛研究其抗痉挛性能。它们表现出各种副交感神经阻滞效应,并在高剂量下刺激中枢神经系统 (Cunningham et al., 1949)。
化学和分子研究
- 丁醇异构体和细胞功能:对丁醇异构体,包括4-(4-哌啶基)-1-丁醇的研究揭示了对神经递质和激素外排等细胞功能的独特影响。不同的异构体对细胞信号传导和全身麻醉药物的分子靶点产生不同的影响 (McDavid et al., 2014)。
- 抗生育活性:含有4-(4-哌啶基)-1-丁醇的长椒提取物在雌性大鼠中显示出显著的抗生育效果,表明在生殖健康研究中具有潜在应用 (Lakshmi et al., 2006)。
作用机制
Target of Action
4-(4-Piperidyl)-1-butanol is a derivative of piperidine . Piperidine derivatives are known to have a wide range of pharmacological applications and are present in more than twenty classes of pharmaceuticals . They are known to interact with various targets, including the GABA (A) receptor gamma-2 (GABRG2) . GABRG2 plays an important role in the formation of functional inhibitory GABAergic synapses in addition to mediating synaptic inhibition as a GABA-gated ion channel .
Mode of Action
Piperidine derivatives have been reported to show good biocompatibility and potential two-targeted action via cell walls destruction and interaction with iv-dna and dna gyrase . This suggests that 4-(4-Piperidyl)-1-butanol may interact with its targets in a similar manner.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of related piperidine derivatives have been studied .
Result of Action
Piperidine derivatives have been reported to show good biocompatibility and potential two-targeted action via cell walls destruction and interaction with iv-dna and dna gyrase .
生化分析
Biochemical Properties
4-(4-Piperidyl)-1-butanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters . The interaction between 4-(4-Piperidyl)-1-butanol and butyrylcholinesterase is crucial for understanding its biochemical properties. This compound acts as a substrate for the enzyme, leading to the hydrolysis of the ester bond and the release of butanol and piperidine derivatives.
Cellular Effects
4-(4-Piperidyl)-1-butanol has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, 4-(4-Piperidyl)-1-butanol can alter neurotransmitter release and synaptic plasticity by interacting with cholinergic receptors . Additionally, it has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of 4-(4-Piperidyl)-1-butanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to butyrylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition results in enhanced cholinergic signaling, which can have various physiological effects. Furthermore, 4-(4-Piperidyl)-1-butanol can modulate the activity of other enzymes and receptors, contributing to its diverse biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Piperidyl)-1-butanol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to 4-(4-Piperidyl)-1-butanol has been shown to affect cellular function by altering gene expression and metabolic pathways. These changes can lead to adaptive responses in cells, such as increased resistance to oxidative stress and enhanced metabolic efficiency.
Dosage Effects in Animal Models
The effects of 4-(4-Piperidyl)-1-butanol vary with different dosages in animal models. Studies have shown that low doses of this compound can enhance cognitive function and memory in rodents by increasing cholinergic signaling . At higher doses, 4-(4-Piperidyl)-1-butanol can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of cholinergic receptors and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
4-(4-Piperidyl)-1-butanol is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The primary metabolic pathway involves its hydrolysis by butyrylcholinesterase, leading to the formation of butanol and piperidine derivatives . These metabolites can further undergo oxidation and conjugation reactions, resulting in their excretion from the body. Additionally, 4-(4-Piperidyl)-1-butanol can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and detoxification.
Transport and Distribution
The transport and distribution of 4-(4-Piperidyl)-1-butanol within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 4-(4-Piperidyl)-1-butanol can be transported by organic cation transporters and bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-(4-Piperidyl)-1-butanol is critical for its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, 4-(4-Piperidyl)-1-butanol can localize to the endoplasmic reticulum and mitochondria, where it can modulate protein folding and energy production, respectively. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall pharmacological effects.
属性
IUPAC Name |
4-piperidin-4-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-8-2-1-3-9-4-6-10-7-5-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKCHKQZWFMCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382795 | |
| Record name | 4-(4-Piperidyl)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57614-92-3 | |
| Record name | 4-(4-Piperidyl)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


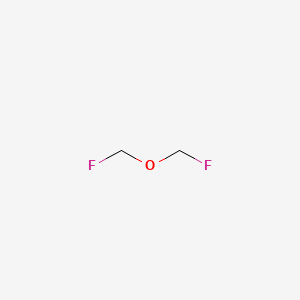

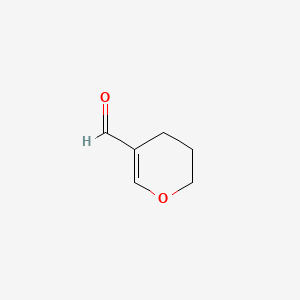
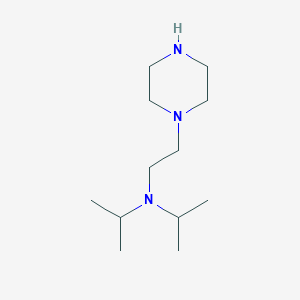
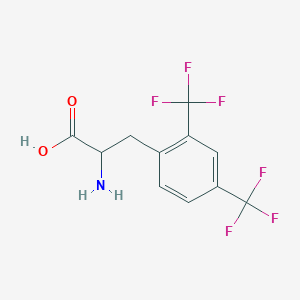

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)



